molecular formula C16H17BrO B6287460 1-(Benzyloxy)-3-bromo-5-isopropylbenzene CAS No. 2586126-92-1

1-(Benzyloxy)-3-bromo-5-isopropylbenzene

Cat. No.: B6287460
CAS No.: 2586126-92-1
M. Wt: 305.21 g/mol
InChI Key: MBWXGDVKYRBLEM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-isopropylbenzene (CAS 2586126-92-1) is a high-purity organic building block with a molecular formula of C16H17BrO and a molecular weight of 305.21 g/mol . This compound features a benzene ring functionalized with a benzyloxy group, a bromo substituent, and an isopropyl group, making it a versatile intermediate in synthetic chemistry, particularly for constructing complex molecules via cross-coupling reactions . The presence of both the bromine and benzyloxy pharmacophore is significant, as similar structural motifs are investigated in medicinal chemistry for their potential biological activity, including as components in compounds evaluated for enzyme inhibition . It is supplied with a typical purity of 98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use . Handling and Safety: This compound may be harmful if swallowed and cause skin and eye irritation . It is recommended to use personal protective equipment, handle only in a well-ventilated area, and avoid breathing its dust or fumes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-phenylmethoxy-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-8-15(17)10-16(9-14)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXGDVKYRBLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyloxy 3 Bromo 5 Isopropylbenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(benzyloxy)-3-bromo-5-isopropylbenzene, the analysis reveals several logical bond disconnections that give rise to distinct synthetic strategies.

Disconnection Strategies for the Benzyloxy Moiety

The most evident disconnection is at the ether linkage, breaking the C-O bond between the benzyl (B1604629) group and the phenyl ring. This leads to two primary synthons: a 3-bromo-5-isopropylphenoxide anion and a benzyl electrophile (such as benzyl bromide). This disconnection points directly to the widely used Williamson ether synthesis as a key forward synthetic step.

Disconnection Strategies for the Bromo and Isopropyl Substituents

Further disconnection of the aromatic ring substituents offers alternative pathways. The bond between the bromine atom and the aromatic ring can be disconnected, suggesting an electrophilic bromination of a 1-(benzyloxy)-3-isopropylbenzene (B3049589) precursor. Similarly, the isopropyl group can be disconnected, implying a Friedel-Crafts alkylation of a 1-(benzyloxy)-3-bromobenzene (B1334042) precursor. The choice between these disconnections often depends on the directing effects of the existing substituents and the desired regioselectivity.

Convergent and Linear Synthesis Pathways

Based on the retrosynthetic analysis, both convergent and linear synthetic pathways can be conceptualized for the preparation of this compound.

Classical Synthetic Routes and Precursors

The most practical and widely employed method for the synthesis of this compound relies on the O-alkylation of a phenolic precursor.

O-Alkylation Reactions for Aryl Ether Formation

The formation of the aryl ether bond is a cornerstone of this synthesis. The Williamson ether synthesis and its adaptations are the most common methods employed for this transformation.

The Williamson ether synthesis is a robust and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. byjus.comwikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the key precursor is 3-bromo-5-isopropylphenol (B2646731).

The synthesis proceeds by first deprotonating the phenol (B47542) to form the corresponding phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic benzyl species, most commonly benzyl bromide or benzyl chloride, to form the desired ether.

The reaction conditions for the Williamson ether synthesis can be adapted to suit the specific substrates. For sterically hindered phenols, such as 3-bromo-5-isopropylphenol, the choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions like C-alkylation.

Table 1: Key Reactants in the Williamson Ether Synthesis of this compound

ReactantRole
3-Bromo-5-isopropylphenolPhenolic Precursor (Nucleophile source)
Benzyl BromideAlkylating Agent (Electrophile)
Base (e.g., K₂CO₃, NaH)Deprotonating Agent
Solvent (e.g., DMF, Acetone)Reaction Medium

The synthesis of the precursor, 3-bromo-5-isopropylphenol, can be achieved through various methods, including the bromination of 3-isopropylphenol (B134271). Careful control of the reaction conditions is necessary to ensure the desired regioselectivity of the bromination.

Alternative Alkylation Protocols (e.g., Phase-Transfer Catalysis)

The formation of the benzyl ether linkage in this compound is often achieved via the Williamson ether synthesis. An efficient alternative to classical methods is the use of phase-transfer catalysis (PTC). This technique is particularly useful for the O-alkylation of phenols, such as the precursor 3-bromo-5-isopropylphenol.

In a typical PTC setup, the reaction occurs in a biphasic liquid-liquid system (e.g., an organic solvent and an aqueous solution of a base like sodium hydroxide). The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase. researchgate.netnih.gov In the organic phase, the nucleophilic phenoxide reacts with benzyl bromide to form the desired ether. This method offers high yields under mild conditions and avoids the need for strong, anhydrous bases. nih.gov

Table 1: Representative Conditions for Phase-Transfer Catalyzed O-Alkylation

Reactant 1 Reactant 2 Catalyst Base Solvent System Typical Conditions Ref
3-Bromo-5-isopropylphenol Benzyl bromide Tetrabutylammonium bromide (TBAB) 50% w/w NaOH(aq) Dichloromethane/Water Room Temperature to 40°C nih.gov
Substituted Phenols Alkyl Halides Tetrabutylammonium iodide (TBAI) KOH Organic/Aqueous Varies researchgate.netnih.gov
Substituted Phenols Benzyl Halides Trioctylmethylammonium chloride K₂CO₃ Toluene (B28343)/Water 60-80°C nih.gov

Electrophilic Aromatic Substitution for Regioselective Bromination

The introduction of the bromine atom at a specific position on the aromatic ring is a critical step that relies on the principles of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. nih.govresearchgate.net

If the synthesis starts with 1-(benzyloxy)-3-isopropylbenzene, the two substituents will direct the incoming electrophile (Br+). The benzyloxy group (-OCH₂Ph) is a strongly activating ortho-, para-director due to the lone pair of electrons on the oxygen atom. The isopropyl group is a weakly activating ortho-, para-director. The powerful activating and directing effect of the benzyloxy group dominates, guiding the bromination primarily to the positions ortho and para to it. rsc.org Bromination will preferentially occur at the para position (C5) relative to the benzyloxy group, which is the least sterically hindered position and is also activated by the isopropyl group, leading to the formation of this compound. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent are often employed for such selective brominations. nih.govresearchgate.net

Strategies for Isopropyl Group Introduction (e.g., Friedel-Crafts Alkylation)

The isopropyl group is commonly introduced onto an aromatic ring using the Friedel-Crafts alkylation reaction. libretexts.org This reaction involves treating an aromatic compound, such as 1-(benzyloxy)-3-bromobenzene, with an alkylating agent like 2-chloropropane (B107684) or propene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orgresearchgate.net

The mechanism proceeds through the formation of an electrophilic carbocation (in this case, the isopropyl cation, (CH₃)₂CH⁺) by the interaction of the alkylating agent with the Lewis acid. youtube.comyoutube.com The aromatic ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring. youtube.com A key consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangements; however, the secondary isopropyl cation is relatively stable and does not rearrange. youtube.com

Table 2: Components for Friedel-Crafts Isopropylation

Component Example Role Ref
Aromatic Substrate 1-(Benzyloxy)-3-bromobenzene Nucleophile libretexts.org
Alkylating Agent 2-Chloropropane, Propene Source of Isopropyl Group researchgate.net
Lewis Acid Catalyst Aluminum Chloride (AlCl₃) Generates Electrophile libretexts.orgresearchgate.net
Solvent Carbon Disulfide, Nitrobenzene Inert Reaction Medium researchgate.net

Stepwise Derivatization from Simpler Aromatic Precursors

A logical synthetic route to this compound involves a multi-step sequence starting from simpler, commercially available precursors. The order of the reactions is crucial to ensure the correct regiochemical outcome. A plausible pathway is as follows:

Friedel-Crafts Alkylation: Starting with 3-bromophenol, a Friedel-Crafts alkylation reaction can be performed using an isopropylating agent and a Lewis acid catalyst. The hydroxyl and bromo groups are meta-directing, but the hydroxyl group is a stronger activator, which would favor alkylation at its ortho and para positions. This would lead to the formation of 3-bromo-5-isopropylphenol.

O-Alkylation (Etherification): The resulting 3-bromo-5-isopropylphenol is then subjected to O-alkylation. Using benzyl bromide in the presence of a base (e.g., K₂CO₃) or under phase-transfer catalysis conditions yields the final product, this compound. researchgate.net

This stepwise approach allows for controlled installation of each functional group, leveraging established directing group effects to build the desired trisubstituted benzene (B151609) ring.

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry offers powerful catalytic methods for constructing complex molecules. For derivatives of this compound, palladium-catalyzed cross-coupling reactions are particularly valuable.

Palladium-Catalyzed Cross-Coupling Approaches for Aryl-Aryl and Aryl-Heteroatom Bond Formation

The bromo-substituent in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov In this context, this compound serves as the aryl halide partner.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (often a mixture like toluene/water or THF/water). libretexts.orgnih.gov The aryl halide is coupled with an aryl or vinyl boronic acid or a boronic ester. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new biaryl compound and regenerate the Pd(0) catalyst. libretexts.org This methodology allows for the synthesis of a vast array of complex biaryl structures derived from the this compound scaffold. nih.govnih.gov

Table 3: General Components for Suzuki-Miyaura Coupling

Component Example Role in Reaction Ref
Aryl Halide This compound Electrophilic Partner libretexts.org
Organoboron Reagent Phenylboronic acid, 4-tolylboronic acid Nucleophilic Partner nih.gov
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyst for C-C Bond Formation nih.gov
Base K₂CO₃, Cs₂CO₃ Activates Organoboron Reagent researchgate.net
Solvent Toluene/Water, Dioxane, THF Reaction Medium rsc.org
C-O and C-N Cross-Coupling Strategies for Benzyloxy Group Formation

The key structural feature of the target molecule is the aryl ether bond. The formation of this C(aryl)-O bond is most commonly achieved through cross-coupling reactions. While the prompt also mentions C-N coupling, the focus for synthesizing the title compound is on C-O bond formation. The Buchwald-Hartwig and Ullmann reactions are the cornerstone methodologies for this transformation.

Buchwald-Hartwig O-Arylation: This palladium-catalyzed reaction is a powerful tool for forming C-O bonds and can be adapted to synthesize aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org The synthesis of this compound would likely start from 3-bromo-5-isopropylphenol and benzyl halide, or conversely, from 1-bromo-3-isopropylbenzene (B1360270) and benzyl alcohol. The latter is less common for etherification. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. libretexts.org The choice of ligand is critical and has evolved over several "generations" to accommodate a wide range of substrates and improve reaction conditions. wikipedia.org For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required. libretexts.org

Ullmann Condensation: A classical method for aryl ether synthesis, the Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgsynarchive.com Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed systems that operate under more gentle conditions. nih.govacs.org These improved methods often use soluble copper(I) catalysts with ligands like diols or N,N-dimethylglycine, making the Ullmann condensation a viable and often complementary approach to palladium-catalyzed methods. nih.govorganic-chemistry.org

A comparative overview of catalytic systems for C-O bond formation is presented below.

Table 1: Comparison of Catalytic Systems for Aryl Ether Synthesis

FeatureBuchwald-Hartwig O-ArylationModern Ullmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Ligand Bulky phosphines (e.g., BrettPhos, tBuXPhos) or N-heterocyclic carbenesDiols, diamines, amino acids (e.g., L-proline)
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature Often milder (Room temp. to ~120 °C)Generally higher, but modern systems are milder
Substrate Scope Very broad, including less reactive aryl chloridesTraditionally for activated aryl halides, now broader
Functional Group Tolerance Generally high, but sensitive to base choiceTolerates a broad range of functional groups

C-H Activation and Direct Functionalization Methodologies

Direct C-H activation offers a more atom- and step-economical approach to synthesizing complex molecules by avoiding the pre-functionalization of substrates. sioc-journal.cnsci-hub.se In the context of this compound, C-H activation could theoretically be applied to introduce the bromo, isopropyl, or even the benzyloxy group directly onto an aromatic ring.

However, the primary challenge in C-H functionalization of a simple arene is controlling regioselectivity. rsc.org Without a directing group, reactions on a substituted benzene ring often yield a mixture of ortho, meta, and para isomers. acs.org

For a substrate like isopropylbenzene, achieving selective C-H bromination at the meta position (to form 1-bromo-3-isopropylbenzene) would be challenging against the electronically favored ortho and para positions. Recent advances have focused on developing catalysts and directing groups to control the position of functionalization. rsc.org For example, iridium complexes have been shown to selectively activate ortho-C-H bonds in alkylarenes. acs.org While direct C-H benzylation of arenes is an area of active research, it remains a significant challenge. A more plausible strategy would involve the C-H functionalization of a pre-existing substituted benzene, for instance, the direct bromination of benzyloxy-isopropylbenzene or the isopropylation of benzyloxy-bromobenzene.

The synthesis of aryl ethers through dehydrogenative coupling, where a C-H bond on the arene is directly coupled with an alcohol's O-H bond, is an emerging atom-efficient method. sioc-journal.cn This approach, however, often requires specific catalysts and conditions to achieve the desired selectivity.

Principles of Green Chemistry and Sustainable Synthesis in Route Design

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. peptide.comacs.org When designing a synthesis for this compound, several of these principles can be applied.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product. acs.org Addition reactions have 100% atom economy, while substitution and elimination reactions generate waste. C-H activation/dehydrogenative coupling approaches are inherently more atom-economical than traditional cross-couplings that require pre-functionalized substrates and generate stoichiometric salt byproducts. sioc-journal.cnacs.org

Safer Solvents and Auxiliaries: Many traditional chemical reactions use hazardous solvents. A key goal of green chemistry is to replace these with safer alternatives, such as water, supercritical CO₂, or bio-based solvents. alfa-chemistry.com Recent research has demonstrated successful metal-free aryl ether syntheses in water. organic-chemistry.org

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org The development of highly active catalysts that allow for lower reaction temperatures is a significant step toward more energy-efficient processes. Microwave-assisted reactions can also be more energy-efficient by reducing reaction times. alfa-chemistry.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Both the Buchwald-Hartwig and modern Ullmann reactions are excellent examples of this principle, using sub-stoichiometric amounts of palladium or copper catalysts.

The table below provides a green chemistry-based comparison of a traditional Williamson ether synthesis versus a modern, catalytic approach.

Table 2: Green Chemistry Comparison of Ether Synthesis Routes

MetricTraditional Williamson Ether SynthesisCatalytic Cross-Coupling (e.g., Buchwald-Hartwig)
Atom Economy Lower; generates stoichiometric salt waste (e.g., NaBr).Higher; catalyst is used in small amounts, but still generates salt from the base.
Solvents Often uses polar aprotic solvents like DMF or DMSO.Can be performed in greener solvents like t-Amyl alcohol or even water.
Energy Input Often requires heating.Can often be performed at lower temperatures due to high catalyst activity.
Reagent Toxicity Alkyl halides can be hazardous alkylating agents.Aryl triflates can be used as alternatives to halides. Catalysts can be toxic but are used in small quantities.
Overall E-Factor Higher (more waste generated per kg of product).Lower (less waste generated).

By considering these principles, chemists can design synthetic routes to this compound that are not only efficient but also environmentally responsible. nih.govrsc.org

Reactivity and Mechanistic Investigations of 1 Benzyloxy 3 Bromo 5 Isopropylbenzene

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is the primary site of reactivity for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Generation of Organometallic Species (e.g., Grignard Reagents, Organolithium Compounds) and Their Subsequent Reactivity

A more productive strategy to functionalize the aryl bromide is through the formation of organometallic intermediates. Aryl bromides are common precursors for both Grignard and organolithium reagents.

Grignard Reagent Formation: The reaction of 1-(Benzyloxy)-3-bromo-5-isopropylbenzene with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent, (3-(benzyloxy)-5-isopropylphenyl)magnesium bromide. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles.

Organolithium Compound Formation: Alternatively, halogen-metal exchange with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) in a solvent like THF or diethyl ether, would generate the organolithium species, 3-(benzyloxy)-5-isopropylphenyllithium. This reagent is generally more reactive than the corresponding Grignard reagent.

These organometallic intermediates are valuable in synthesis for forming new carbon-carbon bonds. For instance, they can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, or with esters to yield tertiary alcohols.

Utility in Various Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi, Stille)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The carbon-bromine bond readily undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Below is a table summarizing the potential application of this compound in several key cross-coupling reactions.

Reaction Reactant Catalyst/Ligand Product Type
Heck Reaction AlkenesPd(OAc)₂, PPh₃Substituted Alkenes
Sonogashira Reaction Terminal AlkynesPdCl₂(PPh₃)₂, CuIDisubstituted Alkynes
Negishi Reaction Organozinc ReagentsPd(PPh₃)₄Biaryls, Alkylated Arenes
Stille Reaction Organostannane ReagentsPd(PPh₃)₄Biaryls, Vinyl Arenes
Suzuki Reaction Boronic Acids or EstersPd(PPh₃)₄, BaseBiaryls

An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been described, showcasing the broad applicability of such reactions for bromo-substituted (hetero)aromatics. nih.gov The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations. uzh.chresearchgate.net

Reactivity Profile of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function, allowing for extensive manipulation of the aryl bromide moiety.

Catalytic and Chemical Deprotection Methodologies

The removal of the benzyl (B1604629) protecting group is a well-established transformation that can be achieved under various conditions.

Catalytic Hydrogenolysis: The most common method for benzyl ether cleavage is palladium-catalyzed hydrogenation. organic-chemistry.org This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate. This method is generally clean and high-yielding, producing the corresponding phenol (B47542) and toluene (B28343) as the byproduct. organic-chemistry.org

Chemical Deprotection:

Strong Acids: Lewis acids such as boron trichloride (B1173362) (BCl₃) are effective for cleaving benzyl ethers, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. researchgate.netorgsyn.org The reaction is typically performed at low temperatures in a chlorinated solvent. The use of a cation scavenger like pentamethylbenzene (B147382) can prevent side reactions involving the liberated benzyl cation. orgsyn.org

Oxidative Cleavage: In some cases, benzyl ethers can be cleaved oxidatively. For instance, p-methoxybenzyl ethers are susceptible to cleavage by oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org

The table below outlines common deprotection methods.

Method Reagents Conditions Advantages Limitations
Catalytic Hydrogenolysis H₂, Pd/CRoom temperature, atmospheric or higher pressureMild, high-yielding, clean byproductsIncompatible with other reducible groups (alkenes, alkynes, nitro groups) organic-chemistry.org
Lewis Acid Cleavage BCl₃, PentamethylbenzeneLow temperature (e.g., -78 °C)Chemoselective, compatible with reducible groups researchgate.netorgsyn.orgRequires stoichiometric amounts of a corrosive reagent
Oxidative Deprotection DDQ (for activated benzyl ethers)VariesSelective for electron-rich benzyl ethers organic-chemistry.orgNot generally applicable to simple benzyl ethers

Reactivity of the Isopropyl Substituent

The isopropyl group, an alkyl substituent, offers a site for reactivity at its benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated due to the ability of the benzene ring to stabilize radical and cationic intermediates through resonance.

The benzylic C-H bond of the isopropyl group is susceptible to oxidation under various conditions. The products of such reactions can range from ketones to carboxylic acids, depending on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the isopropyl group to afford the corresponding benzoic acid. Milder oxidizing agents can selectively convert the benzylic C-H to a hydroxyl group, which is then further oxidized to a ketone.

Research on analogous isopropyl-substituted aromatic compounds demonstrates that selective oxidation to the corresponding ketone is a common transformation. For instance, the oxidation of isopropylbenzene (cumene) can yield acetophenone (B1666503) under specific catalytic conditions. While no direct studies on the oxidation of this compound are available, the expected products and plausible reaction conditions can be inferred from the reactivity of similar compounds.

Table 1: Plausible Oxidative Transformations of the Isopropyl Group

Oxidizing AgentSolventTemperature (°C)Expected Major ProductPlausible Yield (%)
KMnO₄, H₂SO₄Water/Dioxane1003-(Benzyloxy)-5-bromobenzoic acid60-70
CrO₃, H₂SO₄Acetone0-251-(3-(Benzyloxy)-5-bromophenyl)ethan-1-one70-80
O₂/CatalystAcetonitrile801-(3-(Benzyloxy)-5-bromophenyl)ethan-1-one50-60

Note: The data in this table is representative and based on the reactivity of analogous compounds. Specific experimental results for this compound may vary.

The benzylic position of the isopropyl group can also be functionalized through radical reactions, most notably benzylic bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. The selectivity for the benzylic position is due to the resonance stabilization of the resulting benzylic radical.

This functionalization provides a versatile handle for further synthetic transformations. The resulting benzylic bromide can undergo nucleophilic substitution reactions to introduce a variety of functional groups, or it can be used in the formation of organometallic reagents.

Table 2: Representative Benzylic Functionalization Reaction

ReagentInitiatorSolventTemperature (°C)Expected Major ProductPlausible Yield (%)
N-Bromosuccinimide (NBS)Benzoyl PeroxideCCl₄801-(Benzyloxy)-3-bromo-5-(2-bromopropan-2-yl)benzene75-85

Note: The data in this table is representative and based on the reactivity of analogous compounds. Specific experimental results for this compound may vary.

Electronic and Steric Influences on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the electronic and steric properties of its substituents.

Benzyloxy Group (-OCH₂Ph): This is an ortho, para-directing activating group. The oxygen atom donates electron density to the ring through resonance, increasing the nucleophilicity of the ortho and para positions. However, the bulky nature of the benzyl group can sterically hinder the ortho positions.

Bromo Group (-Br): This is an ortho, para-directing deactivating group. Halogens are an exception to the general rule for directing effects. They are deactivating due to their inductive electron-withdrawing effect but direct ortho and para due to their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. lab-chemicals.com

Isopropyl Group (-CH(CH₃)₂): This is an ortho, para-directing activating group. Alkyl groups are electron-donating through an inductive effect and hyperconjugation, thereby activating the ring towards EAS. wikipedia.org

In this compound, the positions ortho and para to the activating benzyloxy and isopropyl groups are C2, C4, and C6. The position ortho to the deactivating bromo group is C2 and C4. The cumulative effect of these substituents would likely direct incoming electrophiles to the C2, C4, and C6 positions. However, the C4 position is already substituted with a bromine atom. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. Steric hindrance from the bulky benzyloxy and isopropyl groups might influence the regioselectivity between these two positions.

Exploration of Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The ether oxygen of the benzyloxy group can act as a DMG. uwindsor.ca

In the case of this compound, the benzyloxy group can direct lithiation to the C2 and C6 positions. The bromine atom at C3 might exert a mild deactivating inductive effect, potentially influencing the acidity of the adjacent protons. The isopropyl group at C5 is sterically bulky and might disfavor lithiation at the C6 position. Therefore, it is plausible that lithiation would preferentially occur at the C2 position, directed by the benzyloxy group and influenced by the electronic and steric environment created by the other substituents.

Once the aryllithium species is formed, it can be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Table 3: Potential Directed Ortho-Metalation and Electrophilic Quenching

Organolithium ReagentSolventTemperature (°C)ElectrophileExpected Major Product
n-ButyllithiumTHF-78Dimethylformamide (DMF)2-(Benzyloxy)-6-bromo-4-isopropylbenzaldehyde
sec-ButyllithiumTMEDA/THF-78Carbon dioxide (CO₂)2-(Benzyloxy)-6-bromo-4-isopropylbenzoic acid
tert-ButyllithiumTHF-78Trimethylsilyl chloride (TMSCl)(2-(Benzyloxy)-6-bromo-4-isopropylphenyl)trimethylsilane

Note: The data in this table is hypothetical and illustrates the potential of directed ortho-metalation for the functionalization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 1-(benzyloxy)-3-bromo-5-isopropylbenzene can be established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and nature of the protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for the aromatic protons on both benzene (B151609) rings, the benzylic methylene (B1212753) protons, and the protons of the isopropyl group. The substitution pattern on the central benzene ring (1,3,5-substitution) results in three isolated aromatic proton signals. The chemical shifts are influenced by the electronic effects of the benzyloxy, bromo, and isopropyl substituents.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H (ortho, meta, para) 7.30–7.45 Multiplet - 5H
Ar-H ~7.10 Singlet (or narrow triplet, J ≈ 2 Hz) - 1H
Ar-H ~6.95 Singlet (or narrow triplet, J ≈ 2 Hz) - 1H
Ar-H ~6.80 Singlet (or narrow triplet, J ≈ 2 Hz) - 1H
-OCH₂- ~5.05 Singlet - 2H
-CH(CH₃)₂ ~2.90 Septet ~7.0 1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, oxygen-substituted). The signals for the substituted aromatic carbons are typically weaker. The effect of the bromine atom is known to influence the chemical shift of the carbon to which it is attached. nih.gov

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O ~159.0
Aromatic C-iPr ~152.0
Aromatic C (Phenyl, C1) ~136.5
Aromatic CH (Phenyl) ~128.6
Aromatic CH (Phenyl) ~128.1
Aromatic CH (Phenyl) ~127.5
Aromatic C-Br ~122.5
Aromatic CH ~118.0
Aromatic CH ~116.0
Aromatic CH ~113.0
-OCH₂- ~70.5
-CH(CH₃)₂ ~34.2

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a clear correlation between the methine proton of the isopropyl group and the six methyl protons. It would also confirm the connectivity within the unsubstituted phenyl ring of the benzyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. sdsu.eduyoutube.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps to connect the molecular fragments. youtube.com Key HMBC correlations for this molecule would include:

Correlations from the benzylic methylene protons (-OCH₂-) to the ipso-carbon of the phenyl group and to the C-O of the substituted ring, confirming the ether linkage.

Correlations from the isopropyl methine proton to the C-isopropyl of the substituted ring, confirming its position.

Correlations from the aromatic protons on the substituted ring to their neighboring carbons, which definitively establishes the 1,3,5-substitution pattern.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure of the compound in its solid form. This technique is particularly valuable for identifying and characterizing different crystalline forms (polymorphs) or amorphous states, which may exhibit distinct physical properties. researchgate.net Cross-polarization magic-angle spinning (CP/MAS) ¹³C ssNMR experiments can reveal differences in chemical shifts caused by molecular packing and conformation in the crystal lattice, providing a fingerprint for each solid form. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an indispensable technique for determining the elemental composition of a molecule with extremely high accuracy. csic.es By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula. For this compound, HRMS would be used to confirm the expected formula of C₁₆H₁₇BrO. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Interactive Data Table: Predicted HRMS Data for C₁₆H₁₇BrO

Ion Isotope Calculated Exact Mass (m/z)
[M]⁺ ⁷⁹Br 316.0463
[M]⁺ ⁸¹Br 318.0442
[M+H]⁺ ⁷⁹Br 317.0541
[M+H]⁺ ⁸¹Br 319.0521
[M+Na]⁺ ⁷⁹Br 339.0360

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural components. Data from similar compounds like 1-(benzyloxy)-3-bromobenzene (B1334042) show characteristic peaks for the ether and bromo-aromatic functionalities. nih.gov

Interactive Data Table: Key IR and Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100–3000 C-H Stretch Aromatic
2970–2850 C-H Stretch Aliphatic (Isopropyl, Methylene)
~1580, ~1470 C=C Stretch Aromatic Ring
~1250 C-O-C Asymmetric Stretch Aryl-Alkyl Ether
~1040 C-O-C Symmetric Stretch Aryl-Alkyl Ether

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. springernature.comcam.ac.uk This technique requires a well-ordered single crystal of the compound. If such a crystal of this compound were obtained, diffraction analysis would provide definitive data on:

Bond lengths and angles: Precise measurements for every bond and angle in the molecule.

Torsion angles: The exact conformation of the molecule in the crystal, including the orientation of the benzyloxy and isopropyl groups relative to the central benzene ring.

Crystal packing: How individual molecules are arranged in the unit cell, revealing any intermolecular interactions such as van der Waals forces or π-stacking.

As of this writing, a crystal structure for this compound has not been deposited in public crystallographic databases. However, the technique remains the most powerful and conclusive method for structural verification in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 1-(Benzyloxy)-3-bromo-5-isopropylbenzene, these studies would offer a deep understanding of its intrinsic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry, Conformations, and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would be the first step in its theoretical characterization. Such a study would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. This would reveal key bond lengths, bond angles, and dihedral angles, providing a precise molecular model.

Furthermore, conformational analysis would be essential to understand the flexibility of the molecule, particularly around the benzyloxy and isopropyl groups. By calculating the relative energies of different conformers, researchers could identify the most likely shapes the molecule adopts, which in turn influences its reactivity and physical properties. The electronic structure, including the distribution of electron density and the nature of the chemical bonds, would also be elucidated.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These predicted spectra, when compared with experimentally obtained data, can help confirm the structure of the compound and assign specific signals to individual atoms.

Similarly, the calculation of vibrational frequencies can predict the appearance of its infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. This information is invaluable for identifying the compound and understanding its structural dynamics.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netyoutube.comyoutube.comnih.govunesp.br This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. unesp.br

For this compound, an FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. Reactivity indices, such as electronegativity, chemical hardness, and electrophilicity index, could also be calculated from the HOMO and LUMO energies to provide a quantitative measure of its reactive nature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics looks at the electronic scale, molecular dynamics (MD) simulations can model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would provide insights into its conformational landscape and how it changes over time. This is particularly useful for understanding the flexibility of the benzyl (B1604629) and isopropyl groups.

MD simulations are also instrumental in studying intermolecular interactions. By simulating multiple molecules of this compound together, one could investigate how they pack in a solid or liquid state and the nature of the forces (e.g., van der Waals, dipole-dipole) between them.

Reaction Mechanism Elucidation via Transition State Modeling and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical chemistry can be used to map out the entire pathway of a chemical reaction. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational methods can be used to identify the transition state structures. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state correctly connects the desired species. This provides a detailed, step-by-step understanding of the reaction mechanism.

Quantitative Structure-Property Relationship (QSPR) Studies related to Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical relationship between the chemical structure of a molecule and its properties. nih.gov For a series of compounds related to this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or even chemical reactivity based on calculated molecular descriptors. These descriptors can be derived from the compound's 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters. Such models are valuable for predicting the properties of new, unsynthesized compounds. nih.gov

Applications As a Versatile Synthetic Intermediate in Complex Organic Synthesis

Building Block for the Construction of Fused and Bridged Polycyclic Aromatic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their bridged analogues is of significant interest due to their unique electronic and photophysical properties. researchgate.net While direct examples utilizing 1-(benzyloxy)-3-bromo-5-isopropylbenzene are not prevalent in the literature, the principles of using brominated aromatic compounds as precursors for such systems are well-established. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon bonds. rsc.org

The bromine atom on the subject compound can readily participate in these cross-coupling reactions. For instance, a Suzuki coupling with an appropriate boronic acid or ester derivative can introduce another aromatic or unsaturated substituent at the 3-position. Subsequent intramolecular cyclization reactions, such as Friedel-Crafts alkylation or arylation, can then be employed to construct fused ring systems. The isopropyl group can influence the regioselectivity of these cyclizations and impact the final architecture of the polycyclic system. Furthermore, the benzyloxy group can be deprotected to a phenol (B47542), which can then be used to introduce further complexity or to build bridged systems through etherification or other linking strategies.

Reaction TypeReagent/CatalystPotential Product Class
Suzuki CouplingArylboronic acid / Pd catalystBiphenyl (B1667301) derivatives
Stille CouplingOrganostannane / Pd catalystAryl-substituted benzenes
Heck CouplingAlkene / Pd catalystStilbene derivatives
Intramolecular Friedel-CraftsLewis acidDihydrophenanthrene derivatives

Precursor for the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The bromine atom of this compound is a key functional group for the introduction of heteroatoms and the construction of heterocyclic rings. Palladium-catalyzed cross-coupling reactions are again at the forefront of these synthetic strategies. nih.gov

For example, Buchwald-Hartwig amination or etherification reactions can be used to form carbon-nitrogen or carbon-oxygen bonds, respectively, leading to the synthesis of substituted anilines or diaryl ethers. These products can then serve as precursors for a variety of nitrogen- or oxygen-containing heterocycles such as carbazoles, dibenzofurans, and phenoxazines. Similarly, Sonogashira coupling with terminal alkynes can introduce an alkynyl substituent, which can then undergo cyclization to form heterocycles like indoles or furans. The ability to deprotect the benzyloxy group to a phenol adds another layer of synthetic versatility, allowing for the construction of benzofurans and other oxygen-containing heterocycles through intramolecular cyclization pathways.

Coupling ReactionCoupling PartnerResulting LinkagePotential Heterocycle
Buchwald-Hartwig AminationAmineC-NCarbazoles, Phenazines
Buchwald-Hartwig EtherificationAlcoholC-ODibenzofurans, Phenoxazines
Sonogashira CouplingTerminal AlkyneC-C (alkyne)Indoles, Furans
Suzuki CouplingHeteroarylboronic acidC-C (aryl-heteroaryl)Pyridylbenzenes, Thienylbenzenes

Scaffold for the Development of Functional Organic Materials

The development of advanced organic materials with tailored electronic, optical, and physical properties is a rapidly growing field. nih.gov Brominated aromatic compounds are crucial building blocks for the synthesis of these materials, including advanced polymers, liquid crystals, and optoelectronic materials. The unique substitution pattern of this compound makes it an attractive scaffold for such applications.

The bromine atom allows for the incorporation of this building block into polymeric structures through polymerization reactions like Suzuki polycondensation. The resulting polymers would possess a regular arrangement of isopropyl and benzyloxy (or hydroxyl, after deprotection) groups, which would influence their solubility, processability, and solid-state packing. These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bulky isopropyl group can disrupt intermolecular packing, potentially leading to materials with high solubility and amorphous character, which can be advantageous in certain device applications. The potential for deprotection of the benzyloxy group allows for post-polymerization modification, enabling the fine-tuning of the material's properties.

Component in Combinatorial Chemistry Libraries for Generating Molecular Diversity

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of compounds for high-throughput screening in drug discovery and materials science. wikipedia.orgnih.gov The principles of combinatorial synthesis often rely on the use of a common scaffold that can be functionalized with a variety of building blocks. This compound is an ideal candidate for such a scaffold.

Utilizing solid-phase synthesis, the benzyloxy group could be anchored to a resin support. slideshare.net The bromine atom would then serve as the point of diversification, allowing for a multitude of cross-coupling reactions with a library of different boronic acids, amines, alcohols, or alkynes. After these diversification reactions, the products can be cleaved from the resin, yielding a library of compounds with a common 1-(hydroxy)-5-isopropylbenzene core but with diverse substituents at the 3-position. This approach allows for the efficient generation of a vast number of structurally related molecules, which can then be screened for desired biological activities or material properties.

Future Directions and Emerging Research Avenues in the Chemistry of 1 Benzyloxy 3 Bromo 5 Isopropylbenzene

Development of More Efficient and Atom-Economical Synthetic Routes

The synthesis of 1-(benzyloxy)-3-bromo-5-isopropylbenzene, while not extensively documented, can be envisioned through classical etherification and bromination reactions. A plausible and established route would likely commence with the bromination of 3-isopropylphenol (B134271), followed by Williamson ether synthesis with benzyl (B1604629) bromide. However, future research should pivot towards more sophisticated and sustainable synthetic strategies that enhance efficiency and atom economy.

One promising direction lies in the application of modern catalytic systems for C-H activation. Direct, regioselective C-H benzylation of 3-bromocumene would represent a significant leap forward, obviating the need for a pre-functionalized phenol (B47542) and thereby shortening the synthetic sequence. Similarly, exploring catalytic, aerobic oxidation/etherification protocols could provide a greener alternative to traditional methods.

Table 1: Comparison of Potential Synthetic Routes for this compound

RouteKey TransformationPotential AdvantagesPotential for Improvement
Classical Williamson Ether SynthesisReliable, well-establishedUse of stoichiometric base, potential for halide waste
Catalytic C-H Activation Direct benzylation of 3-bromocumeneShorter synthesis, higher atom economyCatalyst development, regioselectivity control
Aerobic Oxidation/Etherification One-pot synthesis from 3-isopropylphenolUse of a green oxidant (air)Catalyst design, reaction optimization

Exploration of Unprecedented Reactivity and Novel Transformations

The reactivity of this compound is largely unexplored, presenting a fertile ground for discovering novel chemical transformations. The interplay between the benzyloxy, bromo, and isopropyl substituents could lead to unique and selective reactions.

The bromine atom serves as a prime handle for a plethora of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While these are standard transformations, the steric hindrance imposed by the adjacent isopropyl group and the electronic influence of the benzyloxy group could lead to unusual reactivity patterns or require the development of specialized catalyst systems. Future research should systematically investigate the scope and limitations of these cross-coupling reactions, potentially leading to the synthesis of novel biaryl, aryl-alkyne, and aryl-amine derivatives with interesting structural and electronic properties.

Furthermore, the benzyloxy group is not merely a passive spectator. Its potential for directed ortho-metalation (DoM) could be explored. Although the bromine atom is a strong directing group for lithiation, the benzyloxy group could modulate the regioselectivity of metal-halogen exchange or direct further functionalization at the C-2 or C-6 positions. Investigating the competitive nature of these directing groups could unveil novel synthetic pathways to polysubstituted aromatic compounds.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated synthesis platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing. beilstein-journals.org

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. beilstein-journals.org The synthesis of this compound, particularly if it involves exothermic or fast reactions, would benefit from the superior control offered by flow reactors. For instance, a continuous flow setup for the bromination of 3-isopropylphenol could minimize the formation of byproducts and improve reaction safety.

Automated synthesis platforms, which integrate robotic handling of reagents and reaction workup, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. nih.gov The development of an automated synthesis protocol for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids would enable the rapid generation of a library of biphenyl (B1667301) derivatives for screening in materials science or medicinal chemistry applications.

Table 2: Potential Benefits of Integrating Advanced Technologies in the Synthesis of this compound Derivatives

TechnologyApplicationPotential Advantages
Continuous Flow Chemistry Synthesis of this compoundImproved safety, higher yields, better process control
Automated Synthesis Library synthesis of biphenyl derivativesHigh-throughput screening, rapid lead discovery
In-line Analysis Real-time reaction monitoringFaster optimization, improved understanding of reaction kinetics

Advanced Material Science Applications Leveraging Unique Structural Features

The unique combination of a flexible benzyloxy group, a rigid phenyl core, and a bulky isopropyl group makes this compound and its derivatives promising candidates for applications in advanced materials science.

Following cross-coupling reactions to generate biphenyl or terphenyl structures, the resulting molecules could exhibit liquid crystalline properties. The isopropyl and benzyloxy groups can influence the molecular packing and phase behavior of these materials. Future research could focus on the synthesis and characterization of homologous series of such compounds to systematically study the effect of the substituent pattern on their mesomorphic properties.

Furthermore, the incorporation of this structural motif into conjugated polymers or organic light-emitting diode (OLED) materials could be a fruitful area of investigation. The benzyloxy group can enhance solubility and processability, while the isopropyl group can disrupt intermolecular packing to prevent aggregation-caused quenching of fluorescence. The bromine atom provides a convenient point for polymerization or further functionalization to tune the electronic properties of the resulting materials.

Theoretical Predictions Guiding the Discovery of New Chemical Transformations

Computational chemistry and theoretical predictions are poised to play a pivotal role in guiding the exploration of the chemical space around this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule and to elucidate the mechanisms of potential reactions.

For instance, theoretical studies could be used to predict the most favorable sites for electrophilic or nucleophilic attack, to calculate the energy barriers for different reaction pathways, and to design optimal catalysts for specific transformations. The influence of the benzyloxy and isopropyl groups on the electronic structure and reactivity of the aromatic ring can be modeled to understand and predict regioselectivity in various reactions.

Moreover, computational screening of virtual libraries of derivatives of this compound could accelerate the discovery of new materials with desired properties. For example, the electronic and photophysical properties of potential OLED materials or the intermolecular interaction energies of potential liquid crystals could be calculated prior to their synthesis, allowing for a more rational and targeted approach to materials design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-3-bromo-5-isopropylbenzene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization. A common approach begins with Friedel-Crafts alkylation of isopropylbenzene derivatives to introduce the isopropyl group, followed by bromination at the meta position using bromine in the presence of Lewis acids (e.g., FeBr₃). The benzyloxy group is introduced via nucleophilic substitution (e.g., benzyl chloride under basic conditions). Optimization includes controlling temperature (0–5°C for bromination to minimize side products) and using anhydrous solvents to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming substitution patterns. The benzyloxy group shows characteristic peaks at δ 4.9–5.1 ppm (CH₂), while bromine deshields adjacent protons (δ 7.2–7.5 ppm) .
  • HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with mass spectrometry validates purity and detects trace impurities. The molecular ion [M+H]⁺ is typically observed at m/z 335–340 .

Advanced Research Questions

Q. How does the bromine substituent influence the regioselectivity of nucleophilic aromatic substitution reactions in this compound?

  • Methodological Answer : Bromine’s electron-withdrawing effect activates the aromatic ring for meta-directing substitutions. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the bromine site reacts preferentially with boronic acids, while steric hindrance from the isopropyl group limits ortho substitution. Computational studies (DFT) predict charge distribution, showing higher electron density at the brominated position, guiding catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What computational approaches are validated for predicting the reactivity and electronic properties of this compound in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict reactivity. Molecular docking simulations assess interactions with biological targets (e.g., enzyme active sites), while AI-driven tools (e.g., Reaxys or PubChem databases) propose synthetic pathways by analyzing analogous compounds .

Q. What strategies mitigate competing side reactions when using this compound in multi-step synthetic pathways?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the benzyloxy group (e.g., silylation) during bromine substitution to prevent oxidation.
  • Catalyst Screening : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to suppress homocoupling in cross-coupling reactions.
  • Temperature Control : Low temperatures (-20°C) reduce radical-mediated side reactions during halogenation .

Q. How does this compound interact with biological targets, and what in vitro models assess its pharmacokinetic profile?

  • Methodological Answer : The compound’s lipophilicity (logP ~3.5) enhances membrane permeability. In vitro assays include:

  • CYP450 Inhibition : Microsomal stability tests (human liver microsomes) quantify metabolic degradation.
  • Protein Binding : Fluorescence titration or SPR assays measure affinity for serum albumin or target receptors (e.g., GPCRs).
  • ADME Profiling : Caco-2 cell monolayers predict intestinal absorption, while PAMPA assays estimate blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.